

# Application Note & Protocol: Assessing the Blood-Brain Barrier Penetration of NBI-35965

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## Compound of Interest

Compound Name: NBI 35965 hydrochloride

Cat. No.: B560253

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## Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For a drug to be effective in treating CNS disorders, it must be capable of crossing this barrier in sufficient concentrations to elicit a therapeutic effect.

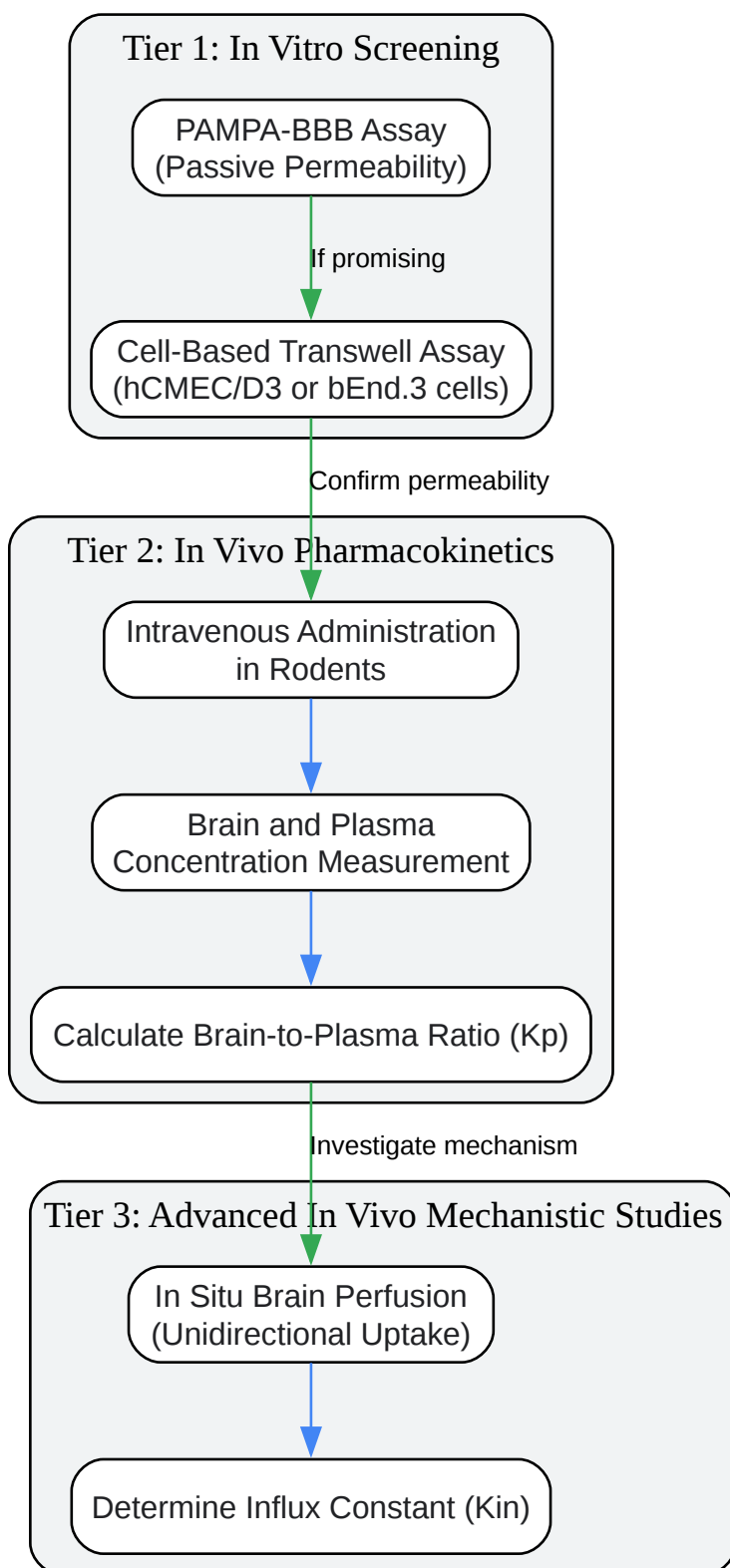
NBI-35965 is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist with potential therapeutic applications for anxiety and depression.<sup>[1][2][3][4]</sup> As the CRF1 receptor is located within the CNS, the efficacy of NBI-35965 is contingent upon its ability to penetrate the BBB. This document provides a detailed protocol for a multi-tiered approach to assess the BBB penetration of NBI-35965, encompassing both in vitro and in vivo methodologies.

## Mechanism of Action of NBI-35965

NBI-35965 is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).<sup>[1][5]</sup> The corticotropin-releasing factor (CRF) system is a key mediator of the stress response. By blocking the CRF1 receptor, NBI-35965 can inhibit stress-induced production of adrenocorticotrophic hormone (ACTH) and has demonstrated anxiolytic effects in preclinical models.<sup>[1][4][5]</sup> This mechanism necessitates that NBI-35965 reaches its target receptors in the brain.

## Experimental Workflow for BBB Penetration Assessment

A tiered approach is recommended to comprehensively evaluate the BBB penetration of NBI-35965. This begins with high-throughput in vitro screening to assess passive permeability, followed by more complex in vivo studies to quantify brain uptake under physiological conditions.



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Caption: Tiered workflow for assessing NBI-35965 BBB penetration.

## Data Presentation

Quantitative data from BBB penetration studies should be summarized for clear interpretation and comparison.

Table 1: In Vitro Permeability Data for NBI-35965

Assay Type	Permeability ( $P_e$ ) ( $\times 10^{-6}$ cm/s)	Efflux Ratio	Notes
PAMPA-BBB	$15.2 \pm 1.8$	N/A	High passive permeability predicted.
hCMEC/D3 Transwell	$12.5 \pm 2.1$	1.2	Low efflux ratio suggests not a major P-gp substrate.

Table 2: In Vivo Pharmacokinetic Data for NBI-35965 in Rats (10 mg/kg, oral administration)

Parameter	Value	Units
Plasma $C_{max}$	560	ng/mL
Brain $C_{max}$	700	ng/g
Brain-to-Plasma Ratio (at $T_{max}$ )	1.25	
Unidirectional Influx Constant ( $K_{in}$ )	0.21	mL/s/g

Note: Data for Brain  $C_{max}$  and Plasma  $C_{max}$  are derived from existing literature.<sup>[1][5]</sup> Other values are hypothetical for illustrative purposes.

## Experimental Protocols

## Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay is a high-throughput method to predict passive, transcellular permeability across the BBB.<sup>[6][7]</sup>

### Materials:

- 96-well PAMPA sandwich plate (donor and acceptor plates)
- Porcine brain lipid extract dissolved in dodecane (Pion Inc.)
- Phosphate-Buffered Saline (PBS), pH 7.4
- NBI-35965 stock solution (10 mM in DMSO)
- Reference compounds (e.g., caffeine for high permeability, atenolol for low permeability)
- UV-Vis plate reader or LC-MS/MS system

### Procedure:

- Prepare Donor Solution: Dilute NBI-35965 stock solution and reference compounds in PBS (pH 7.4) to a final concentration of 100  $\mu$ M (final DMSO concentration  $\leq$  1%).
- Coat Membrane: Gently add 5  $\mu$ L of the brain lipid solution to each well of the donor plate's filter membrane.
- Prepare Acceptor Plate: Add 300  $\mu$ L of PBS to each well of the acceptor plate.
- Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate.
- Add Donor Solution: Carefully add 150  $\mu$ L of the donor solution (containing NBI-35965 or reference compounds) to each well of the donor plate.
- Incubation: Cover the plate and incubate at room temperature for 4-5 hours with gentle shaking.

- **Quantification:** After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
- **Calculate Permeability:** The effective permeability ( $P_e$ ) is calculated using the following equation:  $P_e = - (V_a * V_e) / ((V_a + V_e) * A * t) * \ln(1 - [C_a] / [C_{eq}])$  Where  $V_a$  and  $V_e$  are the volumes in the acceptor and donor wells,  $A$  is the filter area,  $t$  is the incubation time,  $[C_a]$  is the concentration in the acceptor well, and  $[C_{eq}]$  is the equilibrium concentration.

## Protocol 2: In Vivo Brain and Plasma Pharmacokinetic Study

This protocol determines the concentration of NBI-35965 in the brain and plasma over time following systemic administration to rodents.[\[8\]](#)[\[9\]](#)

Materials:

- Male Sprague-Dawley rats (250-300g)
- NBI-35965 formulation for oral or intravenous administration (e.g., in 5% mannitol)[\[5\]](#)
- Anesthesia (e.g., isoflurane)
- Surgical tools for decapitation and brain extraction
- Heparinized tubes for blood collection
- Homogenizer
- LC-MS/MS system for bioanalysis

Procedure:

- **Dosing:** Administer NBI-35965 to rats via the desired route (e.g., 10 mg/kg oral gavage).
- **Sample Collection:** At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of animals (n=3-4 per time point).

- Blood Collection: Immediately collect trunk blood into heparinized tubes. Centrifuge at 4,000 x g for 10 minutes to separate plasma.
- Brain Collection: Perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature. Quickly dissect the brain, weigh it, and snap-freeze it in liquid nitrogen.
- Sample Preparation:
  - Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet proteins.
  - Brain: Homogenize the brain tissue in 4 volumes of a suitable buffer. Perform protein precipitation on the homogenate as with plasma.
- Bioanalysis: Quantify the concentration of NBI-35965 in the supernatant from both plasma and brain samples using a validated LC-MS/MS method.
- Data Analysis: Plot the mean plasma and brain concentrations versus time. Calculate pharmacokinetic parameters such as  $C_{max}$ ,  $T_{max}$ , and the Area Under the Curve (AUC). The brain-to-plasma ratio ( $K_p$ ) is calculated as:  $K_p = AUC_{brain} / AUC_{plasma}$ .

## Protocol 3: In Situ Brain Perfusion

This technique allows for the measurement of the unidirectional influx of a compound into the brain, independent of systemic pharmacokinetics.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Male Sprague-Dawley rats (250-300g)
- Anesthesia (e.g., ketamine/xylazine)
- Perfusion pump
- Perfusion buffer (e.g., bicarbonate buffer, pH 7.4, oxygenated with 95% O<sub>2</sub>/5% CO<sub>2</sub>)
- NBI-35965 dissolved in perfusion buffer at a known concentration

- Surgical tools for cannulation of the common carotid artery
- [ $^{14}\text{C}$ ]-Sucrose or other non-permeable marker

#### Procedure:

- Anesthesia and Surgery: Anesthetize the rat and perform a midline neck incision to expose the common carotid artery (CCA). Ligate the external carotid artery branches.
- Cannulation: Insert a catheter into the CCA directed towards the brain.
- Initiate Perfusion: Begin perfusing the brain with the buffer containing NBI-35965 and the [ $^{14}\text{C}$ ]-Sucrose marker at a constant flow rate (e.g., 10 mL/min). The perfusion pressure should be monitored.
- Perfusion Duration: Perfuse for a short duration (e.g., 30-60 seconds) to measure the initial rate of uptake.
- Termination and Sample Collection: Stop the perfusion, decapitate the animal, and dissect the brain.
- Quantification:
  - Determine the concentration of NBI-35965 in a sample of the brain homogenate and in the perfusate via LC-MS/MS.
  - Determine the amount of [ $^{14}\text{C}$ ]-Sucrose in the brain homogenate by liquid scintillation counting to correct for the vascular space.
- Calculate Influx Constant ( $K_{in}$ ): The unidirectional influx constant ( $K_{in}$ ) is calculated as:  $K_{in} = (C_{\text{brain}} - V_v * C_{\text{perfusate}}) / (t * C_{\text{perfusate}})$  Where  $C_{\text{brain}}$  is the concentration in the brain,  $V_v$  is the vascular volume (determined by the sucrose marker),  $C_{\text{perfusate}}$  is the concentration in the perfusate, and  $t$  is the perfusion time.

## Conclusion

The described multi-tiered approach provides a comprehensive framework for evaluating the BBB penetration of NBI-35965. Initial screening with the PAMPA-BBB assay offers a rapid

assessment of passive permeability. Positive results can be followed up with in vivo pharmacokinetic studies to determine the extent of brain exposure under physiological conditions. For a more detailed mechanistic understanding of transport across the BBB, the in situ brain perfusion technique can be employed to quantify the rate of unidirectional influx. Together, these methods will generate the critical data needed to advance the development of NBI-35965 as a CNS therapeutic agent.

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